molecular formula C11H11Cl3N4O3S B11967543 N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide

N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide

Cat. No.: B11967543
M. Wt: 385.7 g/mol
InChI Key: DFSNYFIXFWVLLH-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide: is a complex organic compound with a molecular formula of C17H15Cl3N4O3S and a molecular weight of 461.757 . This compound is characterized by the presence of trichloro, nitroanilino, and carbothioyl groups, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide typically involves the reaction of 3-nitroaniline with trichloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include maintaining a temperature range of 0-5°C during the addition of trichloroacetyl chloride and then allowing the reaction mixture to warm to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloro group can also participate in covalent binding with nucleophilic sites in biomolecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of trichloro and nitroanilino groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H11Cl3N4O3S

Molecular Weight

385.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C11H11Cl3N4O3S/c1-6(19)15-9(11(12,13)14)17-10(22)16-7-3-2-4-8(5-7)18(20)21/h2-5,9H,1H3,(H,15,19)(H2,16,17,22)

InChI Key

DFSNYFIXFWVLLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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